molecular formula C21H17ClN2O2 B12455862 N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methylpropanamide

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methylpropanamide

Cat. No.: B12455862
M. Wt: 364.8 g/mol
InChI Key: GFULCVJYSQNBFS-UHFFFAOYSA-N
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Description

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is a complex organic compound that features a benzoxazole ring fused with a naphthalene moiety and a chlorinated substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methylpropanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. The subsequent steps involve the introduction of the naphthalene moiety and the chlorination of the naphthalene ring. The final step includes the acylation of the benzoxazole derivative with 2-methylpropanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorinated naphthalene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]butanamide
  • N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

Uniqueness

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methylpropanamide

InChI

InChI=1S/C21H17ClN2O2/c1-12(2)20(25)23-13-9-10-19-18(11-13)24-21(26-19)16-7-3-6-15-14(16)5-4-8-17(15)22/h3-12H,1-2H3,(H,23,25)

InChI Key

GFULCVJYSQNBFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC4=C3C=CC=C4Cl

Origin of Product

United States

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